N-(2-chloroethyl)-N-methylsulfamoyl chloride
Description
Properties
IUPAC Name |
N-(2-chloroethyl)-N-methylsulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl2NO2S/c1-6(3-2-4)9(5,7)8/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMDKFLVWRQKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-chloroethyl)-N-methylsulfamoyl chloride can be synthesized through the reaction of N-methylsulfamoyl chloride with 2-chloroethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-N-methylsulfamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of N-methylsulfamoyl chloride and 2-chloroethanol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Triethylamine, pyridine
Solvents: Dichloromethane, toluene
Temperature: Typically controlled between 0°C to 25°C
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as N-(2-aminoethyl)-N-methylsulfamoyl chloride when reacted with an amine.
Hydrolysis: N-methylsulfamoyl chloride and 2-chloroethanol
Scientific Research Applications
N-(2-chloroethyl)-N-methylsulfamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-N-methylsulfamoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the compound is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in various chemical synthesis processes.
Comparison with Similar Compounds
Key Observations :
- Reactivity : The 2-chloroethyl group in the target compound enhances electrophilicity compared to ethyl or methoxyethyl analogs, facilitating nucleophilic substitution reactions .
- Solubility: Methoxyethyl substituents (e.g., C₄H₁₀ClNO₃S) improve solubility in polar solvents due to the ether linkage .
- Steric Effects : Aromatic substituents (e.g., 2-chlorophenyl) hinder reactivity by increasing steric bulk .
Comparison :
Biological Activity
N-(2-chloroethyl)-N-methylsulfamoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 157.61 g/mol
The presence of the chloroethyl group is crucial for its reactivity and biological activity, particularly in alkylating DNA, which is a common mechanism for many anticancer agents.
The primary mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites in DNA, leading to cross-linking and subsequent inhibition of DNA replication. This mechanism is similar to that observed in other alkylating agents used in chemotherapy:
- DNA Cross-linking : The chloroethyl moiety reacts with nucleophilic sites on DNA bases, particularly guanine, resulting in cross-links that prevent DNA strand separation during replication.
- Inhibition of Macromolecule Synthesis : Studies have shown that this compound significantly inhibits DNA synthesis more than RNA or protein synthesis, highlighting its selective action on DNA .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
-
In Vivo Studies : Research involving transplantable murine colon tumors demonstrated that this compound effectively inhibited tumor growth by inducing DNA damage. Tumor 26 showed greater sensitivity compared to Tumor 38, with evidence suggesting that differential cross-linking of DNA may explain this sensitivity .
Tumor Type Sensitivity DNA Synthesis Inhibition Tumor 26 Higher Significant Tumor 38 Lower Moderate - In Vitro Studies : Cultured cells derived from these tumors exhibited delayed inhibition of DNA synthesis upon treatment with the compound. The studies indicated that the agent caused strand scission and more prominent cross-linking in Tumor 26 cells .
Antibacterial Activity
This compound also exhibits antibacterial properties. It has been shown to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, similar to traditional sulfonamide antibiotics .
Case Study 1: Murine Colon Tumors
A comprehensive study analyzed the effects of this compound on two types of murine colon tumors. The results indicated:
- Greater inhibition of DNA synthesis at 24 hours post-treatment compared to 6 hours.
- Recovery rates for normal colonic mucosa were significantly faster than for tumor tissues, suggesting selective toxicity towards cancer cells while sparing normal tissue .
Case Study 2: Antibacterial Efficacy
Research into the antibacterial efficacy revealed that compounds similar to this compound could achieve effective concentrations against various bacterial strains. This suggests potential applications in treating bacterial infections resistant to conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-chloroethyl)-N-methylsulfamoyl chloride, and how can reaction conditions be controlled to minimize byproducts?
- Methodology : The compound can be synthesized via nucleophilic substitution using methylamine and sulfamoyl chloride derivatives. Key steps include:
- Reacting N-methyl-2-chloroethylamine with sulfamoyl chloride under anhydrous conditions in a non-polar solvent (e.g., dichloromethane) at 0–5°C to prevent thermal degradation.
- Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to detect intermediates .
- Purification via recrystallization (e.g., ethanol/water mixtures) to isolate the product from unreacted reagents .
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify characteristic peaks for the chloroethyl group (δ ~3.6–3.8 ppm for CH2Cl) and methylsulfamoyl moiety (δ ~2.8–3.1 ppm for N–CH3) .
- IR Spectroscopy : Detect S=O stretches (~1350–1300 cm⁻¹) and N–H bends (~1550 cm⁻¹) to confirm sulfamoyl functionality .
- Elemental Analysis : Validate stoichiometry (C, H, N, S, Cl) to ensure purity >95% .
Advanced Research Questions
Q. What intermolecular interactions govern the stability of this compound in the solid state, and how do these affect its reactivity?
- Methodology :
- X-ray Crystallography : Analyze crystal packing to identify hydrogen bonds (e.g., N–H⋯O=S) and van der Waals interactions. For example, anti-parallel alignment of sulfamoyl groups may enhance lattice stability .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles under inert atmospheres to correlate stability with molecular interactions .
Q. How do solvent polarity and temperature influence the hydrolysis kinetics of the sulfamoyl chloride group in aqueous environments?
- Methodology :
- Kinetic Studies : Conduct pseudo-first-order experiments in buffered solutions (pH 4–9) at 25–60°C. Monitor hydrolysis via UV-Vis spectroscopy (λ ~260 nm for sulfonic acid byproducts) .
- Computational Modeling : Use density functional theory (DFT) to calculate activation energies for hydrolysis pathways, identifying transition states influenced by solvent polarity .
Q. What strategies can mitigate competing side reactions (e.g., elimination or dimerization) during functionalization of the chloroethyl group?
- Methodology :
- Inert Atmosphere Techniques : Perform reactions under nitrogen/argon to suppress oxidation.
- Low-Temperature Control : Limit reaction temperatures to <40°C to avoid β-elimination of HCl, which forms vinyl sulfonamide byproducts .
- Selective Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency in biphasic systems .
Q. How can computational tools predict the bioactivity of this compound derivatives against enzyme targets (e.g., carbonic anhydrase)?
- Methodology :
- Molecular Docking : Simulate binding affinities using software like AutoDock Vina. Focus on sulfamoyl interactions with zinc ions in enzyme active sites .
- QSAR Modeling : Correlate substituent effects (e.g., chloroethyl chain length) with inhibitory activity using regression analysis of in vitro assay data .
Contradictions & Validation
- Synthetic Yield Discrepancies : reports ~70% yields for analogous sulfonamide syntheses, while cites lower yields (~50%) due to competing hydrolysis. Researchers should optimize stoichiometry and moisture control .
- Biological Activity : While no direct data exists for the compound, structurally similar sulfamoyl chlorides show antimicrobial properties. Validate via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
